molecular formula C17H13NO2S2 B4644483 (Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

(Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

Cat. No.: B4644483
M. Wt: 327.4 g/mol
InChI Key: FCVZOFATQHVTGX-GDNBJRDFSA-N
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Description

(Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one is a novel synthetic compound designed as a hybrid structure featuring a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif integrated with a 3-benzyl-2-thioxothiazolidin-4-one scaffold. This strategic design yields a highly potent competitive inhibitor of tyrosinase, the key enzyme in the melanin biosynthesis pathway. Research indicates that analogs within this chemical class exhibit significant tyrosinase inhibitory activity, with certain structures demonstrating potency far exceeding that of kojic acid, a standard reference inhibitor . The primary research application of this compound is as an anti-melanogenic agent. It has shown strong efficacy in reducing melanin production in B16F10 murine melanoma cells, without exhibiting perceptible cytotoxicity in these cells or in normal human epidermal keratinocytes (HaCaT cells) . This makes it a promising candidate for investigating treatments for skin hyperpigmentation disorders and for developing cosmetic whitening agents. Furthermore, some (Z)-benzylidene-thioxothiazolidin-4-one analogs possess strong antioxidant capacity, capable of scavenging reactive oxygen species (ROS) and stable radicals like ABTS+ and DPPH, which may contribute to their overall anti-melanogenic effect . Beyond dermatological research, structurally similar benzylidene-thioxothiazolidin-one derivatives, such as MHY695, have demonstrated potent pro-apoptotic effects in various human cancer cell lines, including colon cancer cells (HCT116, Caco-2, DLD-1, HT-29) . The mechanism in these models involves the inactivation of Akt, truncation of Bid, activation of caspases-3 and -9, and cleavage of PARP, indicating apoptosis induction through the mitochondrial pathway. This suggests potential research applications for this compound class in oncology. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(2-hydroxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S2/c19-14-9-5-4-8-13(14)10-15-16(21)18(17(20)22-15)11-12-6-2-1-3-7-12/h1-10,19H,11H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVZOFATQHVTGX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)C(=CC3=CC=CC=C3O)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=S)/C(=C/C3=CC=CC=C3O)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with benzyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three functional groups:

  • Thioxothiazolidinone Core :

    • Participates in nucleophilic substitution at the sulfur atom.

    • Exhibits tautomerism between thione (C=S) and thiol (C–SH) forms, influencing redox behavior .

  • Benzylidene Moiety :

    • The 2-hydroxy group enables hydrogen bonding and chelation with metal ions, enhancing stability.

    • Undergoes regioselective electrophilic substitution (e.g., nitration, halogenation) at the ortho position .

  • Benzyl Group :

    • Susceptible to oxidation under strong acidic conditions, forming benzaldehyde derivatives .

Biological Activity and Mechanistic Insights

While the focus is on chemical reactions, the bioactivity of analogs provides context for reactivity:

Table 2: Comparative Bioactivity of Structural Analogs

Analog StructureIC₅₀ (μM)Target ActivityKey Functional Group Role
3-Benzyl-5-(2,4-dihydroxybenzylidene)0.09Tyrosinase inhibitionOrtho-dihydroxy chelation
3-Benzyl-5-(4-nitrobenzylidene)121.24Moderate antimalarialElectron-withdrawing NO₂
3-Benzyl-5-(3-methoxybenzylidene)90.01AntioxidantMethoxy radical scavenging

Reaction Implications :

  • Anti-melanogenic Activity : Competitive inhibition of tyrosinase via π-π stacking with the enzyme’s active site .

  • Antioxidant Capacity : The 2-hydroxy group donates protons to neutralize ROS (e.g., DPPH- , ABTS- ⁺) .

Degradation and Stability Studies

  • Thermal Stability : Decomposes above 190°C, confirmed by DSC .

  • Photodegradation : UV exposure induces cis-trans isomerization, reducing bioactivity .

  • Hydrolytic Stability : Resistant to hydrolysis at pH 4–8 but degrades in strongly alkaline conditions (pH > 10) .

Computational Insights

DFT studies reveal:

  • The Z-configuration is energetically favored (ΔG = −4.2 kcal/mol) due to intramolecular H-bonding between the 2-hydroxy group and thioxo sulfur .

  • HOMO-LUMO gaps (4.1–4.5 eV) suggest moderate reactivity, aligning with experimental data .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C17H13NO2S2
  • Molecular Weight : 341.42 g/mol
  • CAS Number : 501104-05-8

The compound features a thiazolidinone core, which is known for various biological activities. The presence of the benzylidene moiety contributes to its pharmacological properties.

Antioxidant Activity

Research indicates that thioxothiazolidin derivatives exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can effectively scavenge reactive oxygen species (ROS) and reduce oxidative stress in cellular models. The antioxidant mechanism is believed to involve the modulation of cellular signaling pathways that govern oxidative stress responses.

Anti-Melanogenic Effects

(Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one analogs have been investigated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies demonstrated that these compounds could significantly reduce melanin synthesis in B16F10 melanoma cells by downregulating tyrosinase activity and expression, suggesting potential applications in skin whitening agents .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation in various models. For example, related thiazolidin derivatives have been reported to decrease leukocyte recruitment during acute inflammatory responses in animal models, indicating a potential role in treating inflammatory diseases .

Case Study 1: Antioxidant and Anti-Melanogenic Activity

A study synthesized several analogs of thioxothiazolidin derivatives, including this compound. These compounds were evaluated for their antioxidant capacity and ability to inhibit tyrosinase. Results indicated that certain analogs exhibited IC50 values significantly lower than that of standard inhibitors like kojic acid, demonstrating their potential as effective anti-melanogenic agents .

Case Study 2: In Vivo Anti-inflammatory Effects

In a model of acute peritonitis, a related compound demonstrated a marked reduction in leukocyte infiltration and inflammatory markers. This suggests that thioxothiazolidin derivatives could be developed into therapeutic agents for managing acute inflammatory conditions .

Mechanism of Action

The mechanism of action of (Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thiazolidinone core is known to inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, the hydroxybenzylidene moiety can interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Activity: These analogs show moderate tyrosinase inhibition (IC₅₀ ~12–25 µM) but exhibit superior antioxidant capacity (IC₅₀: 8–15 µM in DPPH assays) due to electron-donating hydroxyl groups .
  • Phenyl-substituted analogs (e.g., (Z)-3-phenyl-5-(3-hydroxybenzylidene)-4-thioxothiazolidin-2-one):

    • Structural Impact : Smaller substituents improve solubility but reduce binding affinity.
    • Activity : IC₅₀ values for tyrosinase inhibition range from 5–10 µM, slightly higher than the target compound (IC₅₀ ~3 µM) .

Substituent Variations at Position 5

  • Methoxy vs. Activity: 5-HMT shows IC₅₀ = 2.1 µM against tyrosinase, comparable to the target compound.
  • Multiple hydroxyl groups (e.g., (Z)-5-(3,4-dihydroxybenzylidene)-2-thioxothiazolidin-4-one):

    • Structural Impact : Increased polarity improves water solubility but may hinder membrane permeability.
    • Activity : Enhanced antioxidant activity (IC₅₀: 5 µM in ABTS assays) but lower tyrosinase inhibition (IC₅₀: 8 µM) due to steric hindrance .

Key Data Tables

Table 2: Mechanistic Insights

Compound Inhibition Type (Tyrosinase) Binding Affinity (ΔG, kcal/mol) Solubility (LogP)
Target Compound Competitive -8.2 2.5
Cyclohexyl Analog Mixed -7.5 3.1
5-HMT Competitive -8.5 2.8
3,4-diOH Analog Non-competitive -6.9 1.9

Research Findings and Implications

  • Superiority of the Target Compound : The 2-hydroxybenzylidene group optimizes hydrogen bonding with tyrosinase’s His263 residue, while the benzyl group balances lipophilicity and binding affinity. This results in a lower IC₅₀ (3 µM) compared to analogs with 4-hydroxy or methoxy substituents .
  • Limitations of Cyclohexyl Analogs : Despite higher yields (up to 91%), their bulkier structure reduces inhibitory potency, highlighting the importance of substituent size in drug design .
  • Role of Solubility : Compounds with multiple hydroxyl groups (e.g., 3,4-diOH analog) exhibit poor membrane permeability despite high antioxidant activity, underscoring the need for balanced physicochemical properties .

Biological Activity

(Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one, also referred to as (Z)-BTTZ, is a compound belonging to the thioxothiazolidin family, which has garnered attention for its diverse biological activities. This article explores the biological activity of (Z)-BTTZ, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

(Z)-BTTZ features a thioxothiazolidin core with a benzylidene moiety, which contributes to its biological activity. The compound's structure allows for interactions with various biological targets, particularly enzymes involved in melanin synthesis and other metabolic pathways.

Anti-Melanogenic Effects

Recent studies have highlighted the anti-melanogenic properties of (Z)-BTTZ derivatives. One notable derivative, identified as compound 2b, demonstrated an IC50 value of 0.47 µM , indicating significantly higher potency compared to kojic acid (IC50 = 66.3 µM) in inhibiting mushroom tyrosinase, an enzyme critical for melanin production .

Table 1: Comparison of IC50 Values for Tyrosinase Inhibition

CompoundIC50 (µM)Reference
Kojic Acid66.3
(Z)-BTTZ (2b)0.47
Other DerivativesVaries

The mechanism of action involves competitive inhibition of tyrosinase, as confirmed by kinetic studies and docking simulations that show strong binding affinities with the enzyme's active site .

Cytotoxicity and Selectivity

In vitro assays using B16F10 melanoma cells demonstrated that (Z)-BTTZ not only inhibits melanin synthesis but also exhibits low cytotoxicity , suggesting a favorable therapeutic index for potential skin-whitening agents .

The competitive inhibition of tyrosinase by (Z)-BTTZ derivatives is attributed to their ability to bind effectively to the enzyme's active site. The Lineweaver-Burk plot analysis revealed that the maximum reaction velocity (VmaxV_{max}) remains constant while the Michaelis constant (KMK_M) increases with concentration, confirming competitive inhibition .

Additional Biological Activities

Beyond anti-melanogenic effects, thioxothiazolidin derivatives have been studied for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth, although specific data on (Z)-BTTZ is limited .
  • Antidiabetic Potential : Compounds in this class have been investigated for their ability to modulate glucose metabolism and exhibit antidiabetic effects .

Case Studies

Several case studies have explored the efficacy of thioxothiazolidin derivatives in various biological contexts:

  • A study demonstrated that modifications to the benzylidene moiety significantly influenced the anti-melanogenic activity, with certain substitutions leading to enhanced potency against tyrosinase .
  • Another research highlighted the synthesis of novel derivatives and their subsequent evaluation for antimicrobial properties, indicating a broad spectrum of activity across different microbial strains .

Q & A

Q. What is the standard protocol for synthesizing (Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one, and how is the Z-configuration confirmed?

Methodological Answer: The synthesis involves a Knoevenagel condensation between 3-benzyl-2-thioxothiazolidin-4-one and 2-hydroxybenzaldehyde. The reaction is typically conducted under reflux in glacial acetic acid with anhydrous sodium acetate as a base catalyst. After refluxing for 6–8 hours, the product is precipitated in ice-cold water, filtered, and purified via recrystallization (e.g., ethanol) .

The Z-configuration is confirmed using NMR spectroscopy : vicinal coupling constants (3JHβC4^3J_{H\beta-C4}) in 13C^{13}\text{C}-NMR spectra (e.g., 3J1012Hz^3J \approx 10-12 \, \text{Hz}) distinguish Z-isomers from E-isomers. X-ray crystallography further validates the stereochemistry, as seen in related analogs (e.g., dihedral angles between aromatic rings <20°) .

Q. Which spectroscopic and crystallographic methods are employed to characterize the compound’s structure?

Methodological Answer:

  • Spectroscopy :
    • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assign peaks for the thiazolidinone ring (e.g., C=O at ~170 ppm), benzylidene protons (δ 7.2–8.1 ppm), and hydroxy group (broad singlet at δ ~10 ppm).
    • IR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and thioxo (C=S, ~1250 cm1^{-1}) stretches .
  • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=S: ~1.65 Å) and intramolecular hydrogen bonds (e.g., O–H⋯N, S(7) ring motif). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O/S/Cl) .

Advanced Research Questions

Q. How do structural modifications in the benzylidene and benzyl groups influence tyrosinase inhibitory activity?

Methodological Answer: Key substituents impacting activity:

  • Benzylidene moiety : The 2-hydroxy group is critical for hydrogen bonding with tyrosinase’s active site (e.g., His244 in mushroom tyrosinase). Analogs lacking this group show reduced IC50_{50} values (e.g., IC50_{50} increases from 90 nM to >1 µM) .
  • Benzyl group : Bulky substituents (e.g., 3,5-dichloro) enhance hydrophobic interactions but may reduce solubility. A 3-benzyl scaffold optimizes log P values for skin permeability .

Q. Structure-Activity Relationship (SAR) Table :

Substituent on BenzylideneIC50_{50} (Tyrosinase)Key Interaction
2-Hydroxy (Parent compound)90 nMH-bond with His244
4-Methoxy1.2 µMReduced H-bonding
3,5-Dichloro0.5 µMHydrophobic packing

Q. What kinetic mechanisms and docking simulations elucidate the compound’s mode of tyrosinase inhibition?

Methodological Answer:

  • Kinetic Analysis :

    • Lineweaver-Burk plots reveal competitive inhibition for analogs like (Z)-BBTT-3 (Ki_i = 45 nM), where the compound competes with L-tyrosine for the enzyme’s active site .
    • Non-competitive inhibition is observed in analogs binding to allosteric sites (e.g., (Z)-5-(4-chlorobenzylidene) derivatives) .
  • Docking Studies :

    • AutoDock Vina simulations show the parent compound forms π-π stacking with Phe264 and hydrogen bonds with His244 (binding energy: −9.2 kcal/mol) .
    • Allosteric inhibitors (e.g., analog 3 in ) interact with Val283 and Met280, disrupting substrate access .

Q. How does the compound’s antioxidant activity complement its anti-melanogenic effects?

Methodological Answer: The compound reduces melanogenesis via dual mechanisms :

Tyrosinase inhibition : Directly blocks L-tyrosine oxidation (IC50_{50} = 90 nM) .

ROS scavenging :

  • DPPH/ABTS assays : IC50_{50} values of 12 µM (DPPH) and 8 µM (ABTS), comparable to ascorbic acid .
  • Cellular ROS reduction : In B16F10 cells, 50 µM reduces ROS levels by 60% via Nrf2 pathway activation .

Data Contradiction Note : While in vitro ROS scavenging is potent, cellular efficacy may vary due to membrane permeability. Analogs with log P >3 (e.g., 3-cyclohexyl derivatives) show better cellular uptake .

Q. What experimental strategies address discrepancies between in vitro and cellular anti-melanogenic activity?

Methodological Answer:

  • Permeability assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp_{app}). Parent compound: Papp_{app} = 2.1 × 106^{-6} cm/s, indicating moderate absorption .
  • Metabolic stability : Incubate with liver microsomes; >80% remains after 1 hour, suggesting low hepatic clearance .
  • Prodrug approaches : Esterification of the hydroxy group improves log P (e.g., acetate prodrug: log P = 2.8 vs. parent log P = 1.9) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one
Reactant of Route 2
(Z)-3-benzyl-5-(2-hydroxybenzylidene)-4-thioxothiazolidin-2-one

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